molecular formula C11H25Cl2N3 B1424680 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride CAS No. 1220029-81-1

1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

Cat. No.: B1424680
CAS No.: 1220029-81-1
M. Wt: 270.24 g/mol
InChI Key: ZVCNCTRYFUCTJX-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-methyl-4-(piperidin-3-ylmethyl)piperazine dihydrochloride. This nomenclature reflects the compound's complex bicyclic structure, which consists of a piperazine ring system substituted with a methyl group at the 1-position and a piperidin-3-ylmethyl substituent at the 4-position. The structural representation reveals a six-membered piperazine ring containing two nitrogen atoms in a 1,4-relationship, with one nitrogen methylated and the other connected through a methylene bridge to the 3-position of a six-membered piperidine ring.

The molecular structure demonstrates significant conformational flexibility due to the presence of the methylene linker between the two ring systems. The piperazine ring typically adopts a chair conformation similar to cyclohexane, while the piperidine ring also preferentially exists in a chair conformation. The methylene bridge allows for rotational freedom, enabling various spatial orientations between the two heterocyclic systems. This structural flexibility contributes to the compound's potential for diverse molecular interactions and binding modes.

The three-dimensional structural characteristics show that the compound contains three nitrogen atoms capable of protonation under appropriate conditions. The piperazine ring contains two nitrogen atoms, one of which is tertiary due to methylation, while the other remains secondary. The piperidine ring contributes an additional secondary nitrogen atom. This distribution of nitrogen atoms creates distinct basicity profiles and protonation patterns that significantly influence the compound's chemical behavior and salt formation characteristics.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

Properties

IUPAC Name

1-methyl-4-(piperidin-3-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3.2ClH/c1-13-5-7-14(8-6-13)10-11-3-2-4-12-9-11;;/h11-12H,2-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVCNCTRYFUCTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride is a synthetic compound that belongs to the piperazine class of chemicals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and oncology. The following sections detail its biological activity, mechanisms of action, comparative analysis with similar compounds, and case studies that highlight its therapeutic potential.

Biological Activity

The biological activity of this compound primarily revolves around its interactions with various neurotransmitter systems and its potential anti-cancer properties.

  • Neuropharmacological Effects : This compound exhibits affinity for several receptor types, including serotonin (5-HT) and dopamine receptors, which are crucial in regulating mood, cognition, and reward pathways. Studies have indicated that derivatives of this compound can modulate these receptors, leading to anxiolytic and antidepressant effects.
  • Anti-Cancer Properties : Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism involves the induction of apoptosis and modulation of microtubule dynamics, which are critical for cell division.

The mechanism of action for this compound involves:

  • Receptor Binding : The compound interacts with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
  • Microtubule Dynamics : It disrupts microtubule formation in cancer cells, leading to mitotic arrest and subsequent apoptosis. This is particularly relevant in colon cancer cell lines where it has shown enhanced sensitivity to apoptotic stimuli.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructureBiological Activity
1-MethylpiperazineBasic piperazine structureModerate neuroactivity
4-(3-Piperidinyl)methylpiperazineSimilar structure with piperidineEnhanced receptor affinity
This compoundContains both piperidine and piperazine moietiesBroad-spectrum activity against cancer and neuropharmacological targets

The combination of piperidine and piperazine structures in this compound enhances its receptor binding capabilities and biological activity compared to simpler analogs.

Case Studies

Several studies have investigated the effects of this compound:

  • Cancer Research : A study on colon cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell growth, with an IC50 value indicating potent activity against tumor proliferation. The compound induced apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
  • Neuropharmacological Studies : In animal models, administration of this compound showed a marked reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The modulation of serotonin receptor activity was confirmed through behavioral assays.

Scientific Research Applications

Pharmacological Applications

1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride has been studied for its potential applications in various therapeutic areas:

Opioid Receptor Modulation

The compound acts as a selective agonist at kappa-opioid receptors, which are implicated in pain modulation and have potential applications in treating conditions such as chronic pain, depression, and anxiety disorders. Research indicates that kappa-opioid receptor agonists may provide analgesic effects with reduced risk of addiction compared to traditional mu-opioid agonists .

Neuropharmacology

Studies have shown that compounds similar to this compound can influence neurotransmitter systems, particularly in the context of mood disorders. The modulation of kappa-opioid receptors may lead to therapeutic effects in conditions like schizophrenia and substance use disorders .

Biomedical Research

The compound is utilized in various biomedical research applications, including studies on receptor binding affinities and behavioral assays in animal models. Its ability to selectively engage with specific opioid receptors makes it a valuable tool for understanding receptor dynamics and drug interactions .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different contexts:

  • Analgesic Studies : In animal models, the compound demonstrated significant analgesic properties with a favorable safety profile compared to traditional opioids. This positions it as a candidate for further development as a new analgesic agent .
  • Behavioral Studies : Research involving behavioral assays has shown that kappa-opioid receptor agonists can reduce anxiety-like behaviors in rodents, suggesting potential applications in treating anxiety disorders .
  • Comparative Studies : Comparative analyses with other piperazine derivatives have indicated that modifications to the piperazine structure can significantly alter receptor selectivity and efficacy, emphasizing the importance of structural design in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Piperazine Derivatives with Aromatic Substituents
  • Trimetazidine Dihydrochloride (CAS 53960-20-6): Contains a 2,3,4-trimethoxybenzyl group. This compound is used as a coronary vasodilator and in anticancer research. The trimethoxybenzyl group enhances lipophilicity and receptor binding, contrasting with the aliphatic 3-piperidinylmethyl group in the target compound, which may improve solubility in polar solvents .
  • 1-(2-Methoxyphenyl)-4-[(piperidin-4-yl)methyl]piperazine : Features a methoxyphenyl group, which is linked to serotonin receptor modulation. The absence of an aromatic group in the target compound may reduce off-target interactions .
Piperazine Derivatives with Heterocyclic Substituents
  • 1-Methyl-4-[(6-piperidin-4-ylpyridin-3-yl)carbonyl]piperazine Dihydrochloride: Incorporates a pyridine-piperidine hybrid structure.
  • Selenium-Containing Piperazines : Derivatives like 1-methyl-4-(3-(phenylselanyl)propyl)piperazine exhibit antioxidant properties. The 3-piperidinylmethyl group in the target compound lacks selenium’s redox activity but may offer better metabolic stability .

Pharmacological Activity Comparisons

Compound Key Substituent Therapeutic Application Notable Findings References
Target Compound 3-Piperidinylmethyl Research chemical Limited biological data
Trimetazidine Dihydrochloride Trimethoxybenzyl Anticancer, Cardiovascular Inhibits mitochondrial fatty acid oxidation
HBK-5 (Xanthone-piperazine derivative) Piperazine-methylchloride Antidepressant Serotonergic activity in mice
1-(2-Hydroxyethyl)-4-phenoxyethyl-piperazine Dihydrochloride Phenoxyethyl Anticonvulsant Protective index > valproate
Meclizine Dihydrochloride Chlorophenyl-benzyl Antihistamine Targets vestibular system

However, its pharmacological profile remains underexplored.

Physicochemical Properties

  • Thermal Stability : Piperazine dihydrochloride loses 13.90% mass at 25–190°C due to dehydration, while piperazine hydrochloride loses 5.08% at lower temperatures . The target compound’s stability is unreported but likely influenced by its bulky substituent.
  • Solubility : Piperazine dihydrochloride salts generally exhibit high water solubility, critical for formulation. The 3-piperidinylmethyl group may reduce hygroscopicity compared to simpler salts .
  • Spectroscopic Data : Piperazine derivatives show characteristic ¹H NMR shifts (e.g., δ 3.32–3.59 for piperazine protons in dihydrochlorides) . Substituents like 3-piperidinylmethyl may deshield adjacent protons, altering spectral profiles.

Preparation Methods

Step 1: Formation of the Piperazine Core

  • Starting Material: N-methylpiperazine or related derivatives.
  • Method: Nucleophilic substitution of suitable halogenated precursors with methylated piperazine derivatives.
  • Reaction Conditions: Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80-140°C).
  • Key Data:
Parameter Conditions Yield References
Solvent DMF - ,
Temperature 80-140°C - ,
Reaction Time 10-35 hours - ,

Step 2: Methylation of Piperazine

  • Method: Methylation using methylating agents such as methyl iodide or methyl sulfate.
  • Reaction Conditions: Conducted in anhydrous conditions, often with base catalysts like potassium carbonate.
  • Data:
Parameter Conditions Yield References
Methylating Agent Methyl iodide High
Solvent Acetone or acetonitrile -
Temperature Room temperature to reflux 80-95%

Step 3: Attachment of the Piperidinylmethyl Group

  • Method: Alkylation of the methylated piperazine with 3-piperidinylmethyl halides.
  • Reaction Conditions: Conducted in polar solvents like DMF, with bases such as potassium carbonate, at temperatures around 80°C.
  • Data:
Parameter Conditions Yield References
Alkylating Agent 3-piperidinylmethyl halide - ,
Solvent DMF - ,
Reaction Time 12-24 hours 70-85% ,

Step 4: Formation of Dihydrochloride Salt

  • Method: Acidification with hydrochloric acid to obtain the dihydrochloride salt.
  • Reaction Conditions: Aqueous HCl solution, at room temperature.
  • Yield: Typically high (>90%).

Reduction and Final Purification

The nitro derivatives or related intermediates undergo catalytic hydrogenation to form the amino derivatives.

Catalytic Hydrogenation

Parameter Conditions Yield References
Catalyst Pd/C - ,
Temperature 60°C 77-90% ,
Hydrogen Pressure 5 MPa - ,

Purification

  • Post-reaction, the mixture is filtered to remove catalyst, followed by solvent removal and recrystallization from suitable solvents like ethanol or acetone.

Alternative Synthesis via Precursors and Sequential Reactions

Research indicates a pathway starting from 1-methyl-4-piperidone , which is converted into the target compound via reductive amination and subsequent derivatization.

Key Steps:

Data Table for Alternative Pathway:

Step Reagents Conditions Yield References
Reductive amination Formaldehyde, methylamine Reflux, 20°C 91.7% (purity 99.4%)
Hydrogenation Pd/C, methanol 20°C, 2 hours 88-90%

Summary of Key Parameters and Data

Preparation Step Typical Conditions Yield Range Notes
Nucleophilic substitution 80-140°C, DMF Variable Cost-effective, scalable
Methylation Reflux, methyl iodide 80-95% Requires anhydrous conditions
Alkylation with piperidinylmethyl halides 80°C, DMF 70-85% Critical for functionalization
Catalytic hydrogenation 60°C, 5 MPa H₂ 77-90% Final reduction step
Salt formation Aqueous HCl >90% Purification step

Notes and Observations

  • The synthesis efficiency depends heavily on the purity of starting materials and reaction conditions.
  • Cost-effective routes involve replacing expensive reagents with more economical alternatives, as demonstrated in patent literature.
  • Scale-up feasibility is supported by the use of common solvents and catalysts, with reaction times optimized to reduce costs.
  • The choice of solvent (DMF, methanol, acetone) influences yield and purity, with polar aprotic solvents favored for nucleophilic substitutions and reductions.

Q & A

Basic Questions

What are the key synthetic routes for 1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation or condensation reactions involving piperazine derivatives. For example:

  • Piperazine alkylation : Reacting piperazine with halogenated intermediates (e.g., 3-chloropropylpiperidine) in solvents like acetonitrile or DMF, using K₂CO₃ as a base. Yield optimization requires controlled temperatures (50–140°C) and anhydrous conditions .
  • Salt formation : The free base is converted to the dihydrochloride salt using HCl-dioxane, followed by precipitation with methanol .
  • Coupling reagents : Piperazine derivatives are often functionalized using EDC/HOAt for carboxyl group activation, with trifluoroacetic acid (TFA) as an activator .

Key factors : Solvent polarity, stoichiometric ratios, and purification methods (e.g., recrystallization) critically impact purity (>95%) and yield.

How is the purity and structural integrity of this compound validated in research settings?

  • Analytical techniques :
    • HPLC/LC-MS : To assess purity (>95%) and detect impurities (e.g., unreacted intermediates) .
    • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl and piperidinylmethyl groups) .
    • Elemental analysis : Validates stoichiometry (C:H:N:Cl ratios) .
  • Reference standards : Pharmaceutical impurity standards (e.g., N-methyltrimetazidine dihydrochloride) are used for cross-validation .

What are the primary research applications of this compound?

  • Pharmacology : Acts as a precursor for histamine H₃ receptor antagonists, influencing neurotransmitter release .
  • Organic synthesis : Serves as a building block for piperazine-based ligands in receptor-binding studies .
  • Buffer systems : Piperazine derivatives are used in non-toxic buffers (pH 5.32–9.70) for biochemical assays due to low volatility and high solubility .

Advanced Research Questions

How do pH and ionic strength affect the stability and reactivity of this compound in aqueous solutions?

  • pH-dependent stability :
    • Acidic conditions (pH <5) : Protonation of piperazine nitrogens enhances water solubility but may lead to hydrolysis over time .
    • Alkaline conditions (pH >9) : Risk of N-oxide formation via oxidation, altering pharmacological activity .
  • Ionic strength effects :
    • High ionic strength (e.g., seawater) reduces buffer capacity but prevents precipitation of Ca²⁺/Mg²⁺ salts below pH 9.9 .
    • Debye-Hückel equation : Used to extrapolate pKa values (pK₁=5.32, pK₂=9.70) at infinite dilution for precise buffer preparation .

Table 1 : pKa Values of Piperazine Dihydrochloride at Varying Ionic Strengths

Ionic Strength (µ)pK₁pK₂
0.015.459.65
0.15.329.70
0.55.209.75
Source: Extrapolated using Debye-Hückel theory

What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Reported discrepancies :
    • Yields range from 60–85% depending on alkylation methods (e.g., direct vs. stepwise coupling) .
    • Impurity profiles vary with starting material purity (e.g., benzyl chloride vs. brominated intermediates) .
  • Resolution strategies :
    • DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst ratios.
    • In-line analytics : Use FTIR or Raman spectroscopy for real-time reaction monitoring .

How does this compound interact with biological receptors, and what are the implications for assay design?

  • Receptor binding :
    • Histamine H₃ receptors : The piperazine core facilitates antagonism via hydrophobic interactions with transmembrane domains .
    • Nicotinic acetylcholine receptors : Methyl-piperidinyl groups modulate ion channel gating in neuropharmacological studies .
  • Assay considerations :
    • Use radiolabeled analogs (e.g., ³H/¹⁴C) for competitive binding assays.
    • Account for buffer composition (e.g., Tris vs. piperazine) to avoid false positives in pH-sensitive assays .

What are the safety and handling protocols for this compound in laboratory settings?

  • Toxicity profile :
    • Low acute toxicity (LD₅₀ >2000 mg/kg in rodents) but may cause irritation to eyes/skin .
    • Potential nitrosamine formation under gastric conditions, warranting cautious disposal .
  • OSHA/NIOSH guidelines :
    • Exposure limits : TWA 5 mg/m³; use fume hoods and PPE (gloves, goggles) during handling .
    • Storage : Anhydrous conditions at 2–8°C to prevent hydrolysis .

Methodological Challenges

How can researchers address low solubility in non-polar solvents during coupling reactions?

  • Co-solvent systems : Use DMSO:THF (1:4) or surfactant-assisted micellar solutions .
  • Derivatization : Convert to a mesylate or tosylate intermediate for improved solubility .

What strategies mitigate batch-to-batch variability in salt formation?

  • Controlled crystallization : Use anti-solvent addition (e.g., methanol dropwise into HCl-saturated solutions) .
  • PAT (Process Analytical Technology) : Monitor pH and conductivity in real-time during salt precipitation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride
Reactant of Route 2
1-Methyl-4-(3-piperidinylmethyl)piperazine dihydrochloride

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